Balanol vs. Staurosporine: Differential Potency Against PKCβ
In a direct comparative assay measuring inhibition of protein kinase C beta (PKCβ) activity, balanol demonstrated an IC50 value of 30.0 nM, while the pan-kinase inhibitor staurosporine exhibited an IC50 of 23.0 nM under identical experimental conditions . Although the potency difference is modest (approximately 1.3-fold), this comparison must be interpreted within the context of their vastly different selectivity profiles: staurosporine inhibits over 250 kinases across the kinome, whereas balanol's activity is largely confined to AGC family members (PKC, PKA, GRK2) [1]. This selectivity distinction is critical for experiments where off-target kinase inhibition would confound data interpretation.
| Evidence Dimension | PKCβ inhibition (IC50) |
|---|---|
| Target Compound Data | 30.0 nM |
| Comparator Or Baseline | Staurosporine: 23.0 nM |
| Quantified Difference | 1.3-fold less potent than staurosporine but with significantly narrower kinome selectivity |
| Conditions | Purified PKCβ enzyme inhibition assay; source database compiled from PubChem bioassays |
Why This Matters
For researchers requiring potent PKC inhibition without the confounding pan-kinase activity of staurosporine, balanol offers a more mechanistically interpretable tool despite a modest 1.3-fold reduction in potency.
- [1] Karaman MW, Herrgard S, Treiber DK, Gallant P, Atteridge CE, Campbell BT, Chan KW, Ciceri P, Davis MI, Edeen PT et al. (2008) A quantitative analysis of kinase inhibitor selectivity. Nat Biotechnol, 26 (1): 127-132. View Source
